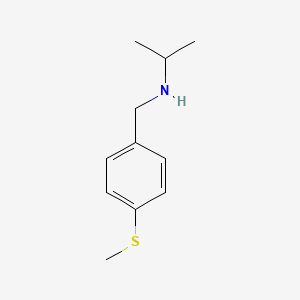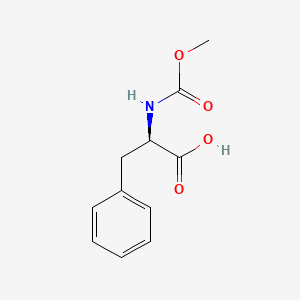![molecular formula C21H22BrN3O5S B2660994 1-[(4-Bromophenyl)sulfonyl]-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031600-66-4](/img/structure/B2660994.png)
1-[(4-Bromophenyl)sulfonyl]-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the sulfonyl and oxadiazole groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would provide a basic structure, with the sulfonyl and oxadiazole groups likely attached at different positions on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite varied, depending on the specific conditions and reagents used. The presence of the sulfonyl group could make the compound susceptible to reactions involving nucleophiles, while the oxadiazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of the various functional groups. For example, the piperidine ring could contribute to basicity, while the sulfonyl group could enhance the compound’s reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “1-[(4-Bromophenyl)sulfonyl]-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine”:
Pharmaceutical Development
This compound is often explored in pharmaceutical research for its potential therapeutic properties. Its unique structure, combining a piperidine ring with oxadiazole and bromophenyl groups, suggests it could interact with various biological targets. Researchers investigate its efficacy in treating conditions such as inflammation, cancer, and neurological disorders .
Chemical Biology
In chemical biology, this compound is used as a probe to study biological processes. Its distinct chemical properties allow it to bind selectively to certain proteins or enzymes, helping scientists understand their function and interaction within cells. This can lead to the discovery of new drug targets and therapeutic strategies .
Material Science
The compound’s structural characteristics make it a candidate for developing new materials with specific properties. For instance, its potential to form stable complexes with metals can be utilized in creating advanced materials for electronics, catalysis, or as sensors .
Medicinal Chemistry
Medicinal chemists explore this compound to design and synthesize new molecules with improved pharmacokinetic and pharmacodynamic profiles. By modifying its structure, researchers aim to enhance its bioavailability, reduce toxicity, and increase its therapeutic efficacy .
Toxicology Studies
The compound is also studied for its toxicological properties. Understanding its toxicity profile is crucial for assessing its safety in pharmaceutical and industrial applications. Researchers conduct in vitro and in vivo studies to evaluate its potential adverse effects on health and the environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5S/c1-28-16-7-10-18(19(12-16)29-2)20-23-21(30-24-20)14-4-3-11-25(13-14)31(26,27)17-8-5-15(22)6-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSYHTUUFXFBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Fluoropyrimidin-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2660911.png)
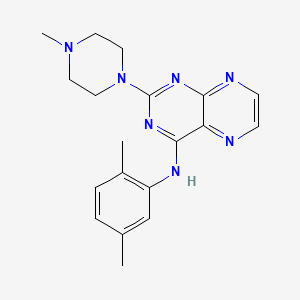




![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2660921.png)
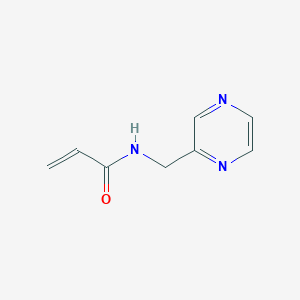
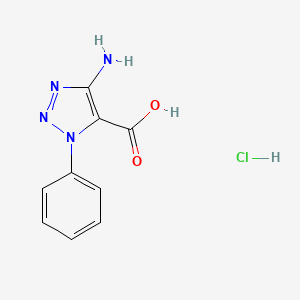
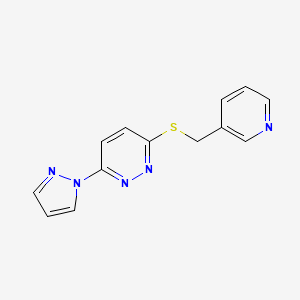
![N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2660929.png)
